molecular formula C11H12ClFN2O2 B6636142 N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamide

N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamide

Cat. No. B6636142
M. Wt: 258.67 g/mol
InChI Key: UZSNCAVFWIYDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel protein that is responsible for regulating the transport of chloride ions across cell membranes. CFTR-Inhibitor-172 has been shown to be a potent inhibitor of CFTR, making it a valuable tool for studying the role of CFTR in various physiological and pathological conditions.

Mechanism of Action

N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 acts as a competitive inhibitor of CFTR, binding to the ATP-binding site of the protein and preventing ATP hydrolysis. This results in the inhibition of CFTR-mediated chloride transport across cell membranes.
Biochemical and Physiological Effects:
N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. This inhibition has been shown to have a wide range of physiological effects, including the regulation of airway surface liquid volume, intestinal fluid secretion, and pancreatic fluid secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 in lab experiments is its high potency and selectivity for CFTR. This allows for the specific inhibition of CFTR-mediated chloride transport without affecting other ion channels or transporters. However, one limitation of N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 in scientific research. One area of interest is the development of more potent and selective CFTR inhibitors for the treatment of cystic fibrosis and other diseases. Another area of interest is the study of the role of CFTR in other physiological processes, such as the regulation of sweat gland function and the transport of bicarbonate ions across cell membranes. Overall, N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 has proven to be a valuable tool for studying the role of CFTR in various physiological and pathological conditions, and its continued use in scientific research is likely to yield important insights into the function of this important ion channel protein.

Synthesis Methods

The synthesis of N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 involves a multi-step process that includes the reaction of 4-fluoroaniline with ethyl chloroformate to form N-ethyl-4-fluoroaniline. This intermediate is then reacted with 2-(2-aminoethyl)-1H-indole-6-carboxamide to form N-[2-(2-aminoethyl)-1H-indol-6-yl]-4-fluoroaniline. The final step involves the reaction of this intermediate with 2-chloroacetyl chloride to form N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamide.

Scientific Research Applications

N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 has been used in a wide range of scientific research applications, including the study of cystic fibrosis, a genetic disorder that affects the function of CFTR. N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamideor-172 has been shown to inhibit CFTR-mediated chloride transport in vitro and in vivo, making it a valuable tool for studying the role of CFTR in cystic fibrosis and other diseases.

properties

IUPAC Name

N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2/c12-7-10(16)14-5-6-15-11(17)8-1-3-9(13)4-2-8/h1-4H,5-7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSNCAVFWIYDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2-chloroacetyl)amino]ethyl]-4-fluorobenzamide

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